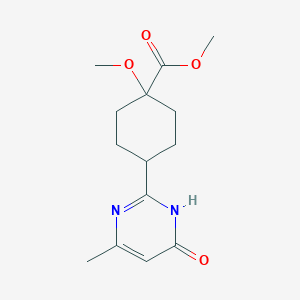

Methyl 4-(4-hydroxy-6-methyl-pyrimidin-2-yl)-1-methoxy-cyclohexanecarboxylate

Beschreibung

Methyl 4-(4-hydroxy-6-methyl-pyrimidin-2-yl)-1-methoxy-cyclohexanecarboxylate is a cyclohexane-based ester derivative functionalized with a pyrimidine ring. The pyrimidine moiety contains hydroxyl and methyl substituents, while the cyclohexane ring is modified with methoxy and ester groups.

Eigenschaften

Molekularformel |

C14H20N2O4 |

|---|---|

Molekulargewicht |

280.32 g/mol |

IUPAC-Name |

methyl 1-methoxy-4-(4-methyl-6-oxo-1H-pyrimidin-2-yl)cyclohexane-1-carboxylate |

InChI |

InChI=1S/C14H20N2O4/c1-9-8-11(17)16-12(15-9)10-4-6-14(20-3,7-5-10)13(18)19-2/h8,10H,4-7H2,1-3H3,(H,15,16,17) |

InChI-Schlüssel |

WLQDQNXXXPUSAY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=O)NC(=N1)C2CCC(CC2)(C(=O)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-4-(4-Hydroxy-6-methyl-pyrimidin-2-yl)-1-methoxy-cyclohexancarboxylat umfasst in der Regel mehrere Schritte:

Bildung des Pyrimidinrings: Der Pyrimidinring kann durch eine Kondensationsreaktion synthetisiert werden, die eine β-Dicarbonylverbindung und ein Amid beinhaltet.

Bildung des Cyclohexanrings: Der Cyclohexanring wird durch eine Diels-Alder-Reaktion eingeführt, bei der ein Dien mit einem Dienophil reagiert.

Veresterung: Der letzte Schritt beinhaltet die Veresterung der Carbonsäuregruppe mit Methanol in Gegenwart eines sauren Katalysators.

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion dieser Verbindung kontinuierliche Durchflussreaktoren umfassen, um eine präzise Kontrolle der Reaktionsbedingungen, wie Temperatur, Druck und Reaktantenkonzentrationen, zu gewährleisten. Dieses Verfahren erhöht den Ertrag und die Reinheit und senkt gleichzeitig die Produktionskosten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Diese Verbindung kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid, was zur Bildung von Ketonen oder Carbonsäuren führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung von Alkoholen führt.

Substitution: Nucleophile Substitutionsreaktionen können am Pyrimidinring stattfinden, wobei Nucleophile die Abgangsgruppen wie Halogenide ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder basischen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriumhydroxid in wässrigen oder alkoholischen Lösungen.

Hauptprodukte, die gebildet werden

Oxidation: Ketone, Carbonsäuren.

Reduktion: Alkohole.

Substitution: Verschiedene substituierte Pyrimidine.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Methyl-4-(4-Hydroxy-6-methyl-pyrimidin-2-yl)-1-methoxy-cyclohexancarboxylat beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung bindet an diese Zielstrukturen, verändert deren Aktivität und führt zu verschiedenen biologischen Wirkungen. Die genauen beteiligten Wege hängen von der spezifischen Anwendung und dem Ziel ab.

Wirkmechanismus

The mechanism of action of Methyl 4-(4-hydroxy-6-methyl-pyrimidin-2-yl)-1-methoxy-cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine Substitutions

(1s,4s)-Methyl 1-methoxy-4-(4-methyl-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)cyclohexanecarboxylate

- Molecular Formula : C₁₈H₂₅N₅O₃

- Molecular Weight : 359.42 g/mol

- Key Features: Retains the cyclohexane-ester core and methoxy group. Pyrimidine ring is substituted with a methyl group and an amino-linked pyrazole moiety.

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- CAS Number : 89581-58-8

- Molecular Formula : C₆H₅ClN₂O₂

- Key Features :

- Pyrimidine ring with chloro and methyl substituents.

- Carboxylic acid group replaces the cyclohexane-ester system.

- Chlorine enhances electrophilicity, making it reactive in substitution reactions, unlike the hydroxyl group in the target compound.

- Safety : Classified as 100% pure with specific handling precautions (e.g., first-aid measures for exposure) .

Analogues with Heterocyclic Variations

Methyl 1-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]cyclohexanecarboxylate

- Key Features: Triazine ring replaces pyrimidine, with chloro and methoxy substituents. Triazines are electron-deficient, enabling nucleophilic aromatic substitution reactions, unlike pyrimidines, which are less reactive.

Functional Group Comparison

Research Findings and Implications

- Bioactivity : Pyrimidine derivatives are often explored for kinase inhibition or antimicrobial activity. The hydroxyl group in the target compound may confer solubility advantages, while chloro-substituted analogues (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) are more reactive but pose handling risks .

- Synthetic Utility: The cyclohexane-ester core is shared across multiple analogues, suggesting modular synthesis strategies. Triazine-based variants (e.g., Methyl 1-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]cyclohexanecarboxylate) may diverge in applications due to triazine’s distinct reactivity .

- Commercial Availability: Limited accessibility of some analogues (e.g., VE0011151 ) highlights the need for customized synthesis routes for research.

Biologische Aktivität

Methyl 4-(4-hydroxy-6-methyl-pyrimidin-2-yl)-1-methoxy-cyclohexanecarboxylate is a complex chemical compound with significant potential in biological applications. Its structural features, including a cyclohexane ring and a hydroxyl group on the pyrimidine derivative, contribute to its unique reactivity and biological interactions. This article explores the compound's biological activity, including its pharmacological properties, synthesis methods, and comparative analysis with similar compounds.

Structural Characteristics

The molecular formula of methyl 4-(4-hydroxy-6-methyl-pyrimidin-2-yl)-1-methoxy-cyclohexanecarboxylate is , with a molecular weight of approximately 277.32 g/mol. The presence of functional groups such as methoxy and hydroxyl enhances its reactivity, making it a candidate for various biological applications .

Pharmacological Properties

Research indicates that compounds similar to methyl 4-(4-hydroxy-6-methyl-pyrimidin-2-yl)-1-methoxy-cyclohexanecarboxylate exhibit diverse biological activities. These include:

- Antimicrobial Activity : The compound's structural analogs have shown effectiveness against various microbial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Similar compounds have been reported to possess anticancer activity, indicating that methyl 4-(4-hydroxy-6-methyl-pyrimidin-2-yl)-1-methoxy-cyclohexanecarboxylate may also exhibit such properties.

- Antiviral Effects : Some derivatives have demonstrated antiviral activity, which could be explored further for therapeutic uses against viral infections.

Synthesis Methods

The synthesis of methyl 4-(4-hydroxy-6-methyl-pyrimidin-2-yl)-1-methoxy-cyclohexanecarboxylate typically involves several key steps:

- Formation of the Pyrimidine Derivative : Starting from appropriate precursors, the hydroxyl group is introduced onto the pyrimidine ring.

- Cyclohexane Ring Construction : The cyclohexane framework is formed through cyclization reactions.

- Methoxy Group Introduction : The methoxy group is added to enhance solubility and biological activity.

These methods require precise control of reaction conditions to maximize yield and purity.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to methyl 4-(4-hydroxy-6-methyl-pyrimidin-2-yl)-1-methoxy-cyclohexanecarboxylate:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 4-(4-chloro-6-methylpyrimidin-2-yl)-1-methoxy-cyclohexanecarboxylate | Chlorine substitution on pyrimidine | Antimicrobial |

| Methyl 4-(4-hydroxy-pyrimidin-2-yl)-1-methoxycyclopentanecarboxylate | Cyclopentane instead of cyclohexane | Anticancer |

| Methyl 4-(5-fluoro-pyrimidin-2-yl)-1-methoxy-cyclohexanecarboxylate | Fluorine substitution on pyrimidine | Antiviral |

This comparison highlights how variations in the chemical structure can influence biological activity, providing insights into potential modifications for enhanced efficacy.

Case Studies and Research Findings

Recent studies have focused on elucidating the specific mechanisms through which methyl 4-(4-hydroxy-6-methyl-pyrimidin-2-yl)-1-methoxy-cyclohexanecarboxylate exerts its biological effects. For instance:

- Antibacterial Studies : Research has shown promising antibacterial effects against Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent.

- Anticancer Mechanisms : Investigations into cell line models have suggested that the compound may induce apoptosis in cancer cells, although further studies are needed to confirm these findings and understand the underlying mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.